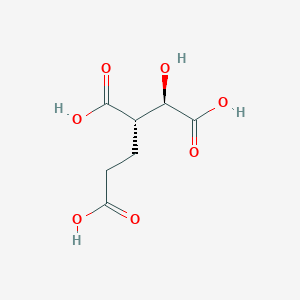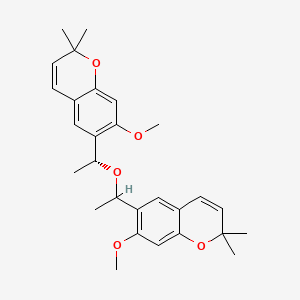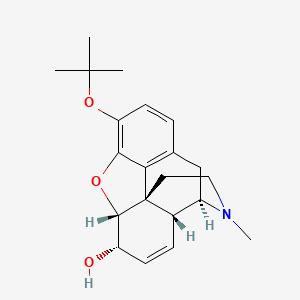
Docosatetraenylethanolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide is a N-acylethanolamine.
Wissenschaftliche Forschungsanwendungen
Quantitative Analysis in Neuroscience
Chen et al. (2009) developed a method for determining concentrations of endocannabinoids, including docosatetraenylethanolamide (DEA), in the dorsal vagal complex of rat brainstem. This method is significant for neuroscience research, as it allows for monitoring changes in endocannabinoid levels in brain tissues, which could have implications for understanding various neurological conditions (Chen, Paudel, Derbenev, Smith, & Stinchcomb, 2009).
Cellular Mechanisms and Behavioral Effects
Barg et al. (1995) demonstrated that DEA, like other endocannabinoids, binds to cannabinoid receptors in cells, influencing cellular functions. They highlighted DEA's role in inhibiting adenylate cyclase activity in cells, which is critical for understanding its potential influence on cellular signaling pathways (Barg, Fride, Hanuš, Levy, Matus-Leibovitch, Heldman, Bayewitch, Mechoulam, & Vogel, 1995).
Gastrointestinal Research
Shaw et al. (2008) explored the effects of DEA on the gastrointestinal tract, specifically its impact on afferent and efferent fibers in the rat jejunum. This study is relevant for understanding how DEA might influence gastrointestinal functions, which could have implications for digestive health and related disorders (Shaw, Jiang, Bulmer, & Grundy, 2008).
Neuroprotective Potential
Kim et al. (2000) investigated the role of docosahexaenoic acid, closely related to DEA, in preventing neuronal cell death. This research is crucial for understanding the potential neuroprotective effects of such compounds, which could be relevant for neurodegenerative diseases (Kim, Akbar, Lau, & Edsall, 2000).
Metabolism and Physiological Effects
In a study by Burdge, Jones, & Wootton (2002), the metabolism of fatty acids like docosahexaenoic acid in young men was explored. Understanding the metabolism of these fatty acids is important for comprehending how compounds like DEA are processed in the human body and their physiological impacts (Burdge, Jones, & Wootton, 2002).
Eigenschaften
Produktname |
Docosatetraenylethanolamide |
|---|---|
Molekularformel |
C24H41NO2 |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
(7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+ |
InChI-Schlüssel |
FMVHVRYFQIXOAF-CGRWFSSPSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)NCCO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)



![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)

![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)



